molecular formula C9H7KO2 B8017431 potassium;3-phenylprop-2-enoate

potassium;3-phenylprop-2-enoate

Cat. No.: B8017431
M. Wt: 186.25 g/mol
InChI Key: IWHVCHNCTHGORM-UHFFFAOYSA-M
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Description

Potassium 3-phenylprop-2-enoate, commonly known as potassium cinnamate, is the potassium salt of cinnamic acid. Its IUPAC name is potassium (2E)-3-phenylprop-2-enoate, with the molecular formula C₉H₇KO₂ and a molecular weight of 186.25 g/mol . The compound is widely used as a food preservative due to its antimicrobial properties and complies with standards such as GB (China) . Its structure features a conjugated double bond (E-configuration) and a carboxylate group bound to potassium, enhancing water solubility compared to cinnamic acid derivatives .

Properties

IUPAC Name

potassium;3-phenylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O2.K/c10-9(11)7-6-8-4-2-1-3-5-8;/h1-7H,(H,10,11);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWHVCHNCTHGORM-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C=CC(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7KO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Lanthanum pentanickel can be synthesized through the direct combination of lanthanum and nickel at high temperatures. The reaction typically involves heating the elements in a vacuum or inert atmosphere to prevent oxidation. The stoichiometric amounts of lanthanum and nickel are mixed and heated to around 1000°C until the reaction is complete.

Industrial Production Methods

In industrial settings, lanthanum pentanickel is produced using similar high-temperature methods. The process involves melting the raw materials in an induction furnace under a protective atmosphere. The molten mixture is then cooled slowly to form the desired intermetallic compound.

Chemical Reactions Analysis

Types of Reactions

Lanthanum pentanickel primarily undergoes hydrogenation and dehydrogenation reactions. It can absorb hydrogen to form the hydride LaNi5Hx (x≈6) when the pressure is slightly high and the temperature is low. Conversely, hydrogen can be released when the pressure decreases or the temperature increases, making it a reversible hydrogen storage material.

Common Reagents and Conditions

The hydrogenation reaction typically requires a hydrogen gas atmosphere at pressures ranging from 2 to 10 bar and temperatures between 20°C and 100°C. Dehydrogenation occurs under reduced pressure or elevated temperatures.

Major Products Formed

The primary product of the hydrogenation reaction is LaNi5Hx, a hydride that can store hydrogen. The dehydrogenation process reverses this reaction, releasing hydrogen gas and reforming LaNi5.

Scientific Research Applications

Lanthanum pentanickel has several applications in scientific research and industry:

    Hydrogen Storage: Due to its high hydrogen storage capacity, it is used in hydrogen fuel cells and hydrogen storage systems.

    Catalysis: It serves as a catalyst in various chemical reactions, including hydrogenation and dehydrogenation processes.

    Material Science: Its unique crystal structure makes it a subject of study in material science for developing new intermetallic compounds with desirable properties.

    Energy Storage: It is explored for use in energy storage systems, particularly in renewable energy applications.

Mechanism of Action

The mechanism by which lanthanum pentanickel stores hydrogen involves the absorption of hydrogen atoms into its crystal lattice. The hydrogen atoms occupy interstitial sites within the lattice, forming a stable hydride. The process is reversible, allowing the compound to release hydrogen when needed. This mechanism is crucial for its application in hydrogen storage and fuel cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Overview

Potassium 3-phenylprop-2-enoate shares the cinnamate backbone (3-phenylprop-2-enoate) with esters and other salts. Key differences lie in substituents, counterions, and functional groups, which influence solubility, stability, and applications. Below is a comparative analysis:

Table 1: Key Properties of Potassium 3-Phenylprop-2-enoate and Analogues
Compound Name CAS Number Molecular Formula Molecular Weight Solubility Primary Application Biological Activity
Potassium 3-phenylprop-2-enoate (Cinnamate) 16089-48-8 C₉H₇KO₂ 186.25 Water-soluble Food preservative Antimicrobial
Ethyl cinnamate 103-36-6 C₁₁H₁₂O₂ 176.21 Lipophilic Flavoring agent (fruity aroma) Not specified
Phenethyl cinnamate 103-53-7 C₁₇H₁₆O₂ 252.30 Lipophilic Fragrance (floral notes) Not specified
3-Phenylpropyl cinnamate 122-68-9 C₁₈H₁₈O₂ 266.33 Lipophilic Flavoring agent Not specified
2,6-Dibromo-4-formylphenyl cinnamate - C₁₆H₁₀Br₂O₃ 402.06 Not specified Pharmacological research Anticancer, antimicrobial

Detailed Analysis

Potassium 3-Phenylprop-2-enoate vs. Esters
  • Solubility: The ionic nature of potassium cinnamate grants high water solubility, making it suitable for aqueous preservative systems. In contrast, esters like ethyl cinnamate and phenethyl cinnamate are lipophilic, ideal for fragrance and flavor applications in non-polar matrices .
  • Stability : Potassium salts are generally more stable in alkaline conditions, while esters may hydrolyze under acidic or enzymatic conditions (e.g., via esterases) .
  • Applications :
    • Potassium cinnamate : Predominantly used in food preservation (e.g., meat products) due to regulatory approval and safety profile .
    • Ethyl/Phenethyl cinnamate : Employed in cosmetics and food flavoring for their aromatic properties .
Pharmacologically Active Derivatives
  • 2,6-Dibromo-4-formylphenyl cinnamate : This brominated derivative exhibits anticancer and antimicrobial activities, likely due to electron-withdrawing substituents enhancing reactivity with biological targets .
Enzyme Interactions

The enzyme phenacrylate decarboxylase (EC 4.1.1.102) catalyzes the decarboxylation of trans-cinnamate (3-phenylprop-2-enoate) to styrene, highlighting the metabolic fate of cinnamate derivatives in biological systems . Potassium cinnamate’s ionic form may resist enzymatic degradation compared to neutral esters.

Research Findings and Data

Antimicrobial Activity

  • Potassium cinnamate : Demonstrated efficacy against common foodborne pathogens, attributed to its ability to disrupt microbial cell membranes .
  • 3-Phenylprop-2-enyl 3-phenylprop-2-enoate: Isolated from Entoloma nubigenum, this compound showed antimicrobial activity in fungal extracts, though specific mechanisms remain under study .

Pharmacological Potential

  • Cinnamoyl derivatives : Brominated and sulfonamide-modified cinnamates exhibit enhanced bioactivity, with studies reporting anticancer (e.g., inhibition of tumor cell lines) and anti-inflammatory effects .

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